2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate
Description
1H,1H-Heptafluorobutylmesylate is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of a heptafluorobutyl group attached to a mesylate functional group
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F7O3S/c1-16(13,14)15-2-3(6,7)4(8,9)5(10,11)12/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAQIBMKUAWVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895522 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755-88-4 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H-Heptafluorobutylmesylate can be synthesized through several methods. One common approach involves the reaction of 1H,1H-heptafluorobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:
1H,1H-Heptafluorobutanol+Methanesulfonyl chloride→1H,1H-Heptafluorobutylmesylate+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of 1H,1H-Heptafluorobutylmesylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H,1H-Heptafluorobutylmesylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: While the heptafluorobutyl group is generally resistant to oxidation, the mesylate group can undergo oxidation under specific conditions.
Elimination Reactions: Under basic conditions, 1H,1H-Heptafluorobutylmesylate can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide are employed in elimination reactions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Oxidized derivatives of the mesylate group.
Elimination: Formation of fluoroalkenes.
Scientific Research Applications
1H,1H-Heptafluorobutylmesylate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as hydrophobic coatings and lubricants.
Mechanism of Action
The mechanism by which 1H,1H-Heptafluorobutylmesylate exerts its effects is primarily through its reactivity as a mesylate ester. The mesylate group acts as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups into target molecules. The heptafluorobutyl group imparts unique properties such as increased hydrophobicity and thermal stability, making the compound valuable in various applications.
Comparison with Similar Compounds
Conclusion
1H,1H-Heptafluorobutylmesylate is a valuable compound with diverse applications in scientific research and industry Its unique chemical properties and reactivity make it a versatile tool in the synthesis of fluorinated compounds and the modification of biomolecules
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
